(Quinoxalin-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

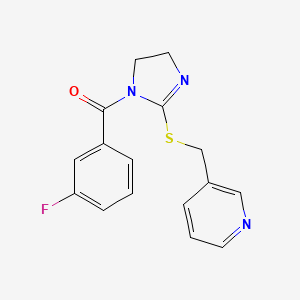

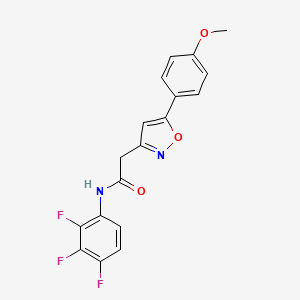

“(Quinoxalin-5-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1567085-78-2 . It has a molecular weight of 223.26 . The IUPAC name for this compound is quinoxalin-5-ylmethanesulfonamide .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis

The molecular formula of “this compound” is C9H9N3O2S . The InChI key for this compound is UZMPGJOANOPNPX-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules . They have been synthesized via many different methods of synthetic strategies .Physical And Chemical Properties Analysis

“this compound” is a chemical compound with a molecular weight of 223.26 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including compounds related to (Quinoxalin-5-yl)methanesulfonamide, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. They demonstrate varied inhibitory potencies dependent on metal concentration in the enzyme's active site, highlighting their potential in understanding enzyme inhibition mechanisms and designing enzyme inhibitors (Huang et al., 2006).

Corrosion Inhibition in Mild Steel

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been investigated for their adsorption characteristics and inhibition of mild steel corrosion in acidic media. Their effectiveness as mixed-type inhibitors and their ability to form protective films on steel surfaces underscore their importance in materials science and industrial applications (Olasunkanmi et al., 2016).

Interaction Studies in Aqueous Solutions

Research has focused on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, exploring the effects of temperature and concentration on volumetric and acoustic properties. These studies provide insights into solute-solute, solute-solvent, and solvent-solvent interactions, contributing to our understanding of solution chemistry and molecular interactions (Raphael et al., 2015).

Antibacterial Activities

Quinoxaline sulfonamides have been synthesized and evaluated for their antibacterial activities against various bacterial strains, demonstrating the potential of quinoxaline derivatives in the development of new antibacterial agents (Alavi et al., 2017).

Synthesis and Antitumor Activity

Studies on the synthesis of novel amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, have highlighted the critical role of the acridine moiety in determining biological activity, particularly in anticancer research (Chilin et al., 2009).

Electrophilic Aromatic Substitution

Research into the copper(II)-catalyzed remote sulfonylation of aminoquinolines has expanded the toolkit for functionalizing heterocyclic compounds, offering new strategies for synthesizing sulfonamide derivatives, which are crucial in medicinal chemistry (Xia et al., 2016).

Safety and Hazards

Direcciones Futuras

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that there is potential for future development in this area .

Propiedades

IUPAC Name |

quinoxalin-5-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMPGJOANOPNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2644546.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)